molecular formula C15H20N2O B2508504 N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide CAS No. 1935785-97-9

N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide

Cat. No. B2508504
CAS RN: 1935785-97-9
M. Wt: 244.338
InChI Key: FYQNWNHYALLZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has been identified as a potent agonist of the CB1 receptor. MAB-CHMINACA has gained significant attention in the scientific community due to its potential medical and research applications.

Mechanism of Action

N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide exerts its effects by binding to the CB1 receptor in the brain and central nervous system. This results in the activation of the endocannabinoid system, which regulates various physiological processes, including pain, appetite, mood, and memory. This compound has been shown to have a high binding affinity for the CB1 receptor, making it a potent agonist.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects, including euphoria, relaxation, altered perception, and increased appetite. It has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide has several advantages for use in laboratory experiments. It is a potent and selective CB1 receptor agonist, making it a valuable tool for studying the endocannabinoid system. However, its use is limited by its potential for abuse and its potential to produce adverse effects. Therefore, it should be used with caution and under strict laboratory conditions.

Future Directions

There are several future directions for research on N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide. One potential area of research is the development of new cannabinoid-based therapies for the treatment of various medical conditions, including chronic pain, inflammation, and neurological disorders. Another area of research is the investigation of the potential long-term effects of this compound use on the brain and central nervous system. Finally, there is a need for further research on the safety and efficacy of this compound in laboratory and clinical settings.
Conclusion:
This compound is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential medical and research applications. It has been shown to have a high affinity for the CB1 receptor and produces a range of biochemical and physiological effects. While it has several advantages for use in laboratory experiments, its use should be approached with caution due to its potential for abuse and adverse effects. Further research is needed to fully understand the potential benefits and risks of this compound use.

Synthesis Methods

N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of indazole precursors. The synthesis process involves several steps, including the preparation of the starting materials, reaction optimization, and purification.

Scientific Research Applications

N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide has been used in various scientific research studies, including the investigation of its pharmacological properties, its potential therapeutic applications, and its role in drug abuse. Researchers have found that this compound has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This makes it a valuable tool for studying the endocannabinoid system and developing new cannabinoid-based therapies.

properties

IUPAC Name

N-[[2-[methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-5-8-15(18)16-11-13-9-6-7-10-14(13)17(4)12(2)3/h6-7,9-10,12H,11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQNWNHYALLZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC=CC=C1N(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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